(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a fused bicyclic core (benzothiazole) substituted with an allyl group at position 3, a (3,4,5-triethoxybenzoyl)imino moiety at position 2, and an ethyl carboxylate group at position 4. The Z-configuration of the imino group introduces stereochemical specificity, which may influence its biological activity and molecular interactions.
This compound is hypothesized to exhibit bioactivity due to structural similarities with other heterocyclic derivatives, such as triazoles and thiadiazoles, which are known for antimicrobial, anticancer, and pesticidal properties .
Properties
IUPAC Name |
ethyl 3-prop-2-enyl-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-6-13-28-19-12-11-17(25(30)34-10-5)16-22(19)35-26(28)27-24(29)18-14-20(31-7-2)23(33-9-4)21(15-18)32-8-3/h6,11-12,14-16H,1,7-10,13H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUFAJVHMUBGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and an allyl group. Its molecular formula is , and it has a molecular weight of approximately 414.51 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities. The presence of the ethyl and allyl groups may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Properties
Several studies have reported the anticancer potential of thiazole derivatives. The compound's ability to inhibit cancer cell proliferation can be attributed to its interference with cellular signaling pathways involved in cell growth and apoptosis. For example, compounds that target the Oct3/4 transcription factor have demonstrated effectiveness in reprogramming somatic cells into pluripotent stem cells, which could have implications for cancer therapy by influencing tumor stem cell populations .
The proposed mechanism involves the inhibition of key enzymes or pathways essential for cancer cell survival. The interaction of the compound with cellular receptors or transcription factors could lead to altered gene expression profiles that favor apoptosis over proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of various thiazole derivatives, revealing that modifications at the 3-position significantly enhanced activity against Gram-positive bacteria. The compound's structural features suggest it may exhibit similar or improved efficacy . -
Anticancer Activity :
In a high-throughput screening campaign focused on Oct3/4 induction in embryonic stem cells, derivatives of thiazole were identified as potent inducers. This suggests that (Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may also induce pluripotency in specific cellular contexts .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.51 g/mol |
| Antimicrobial Activity | Significant against Gram-positive bacteria |
| Anticancer Activity | Induces Oct3/4 expression |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s benzothiazole core differentiates it from triazole (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) and indole-based derivatives (e.g., 2-methyl-3-[4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indole) . Key structural comparisons include:
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Target Compound | Benzothiazole | Allyl, triethoxybenzoyl, ethyl carboxylate | Hypothesized anticancer/pesticidal |
| [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles | Triazole-thiadiazole | Arylideneamino, mercapto | Antimicrobial, antiviral |
| 2-Methyl-3-[triazolyl]-1H-indole | Indole-triazole | Methyl, amino, mercapto | Antifungal, anti-inflammatory |
The allyl group in the target compound may confer reactivity in click chemistry or polymerization, unlike the arylideneamino groups in triazole derivatives .
Bioactivity and Mechanism
- Benzothiazoles: Known for antitumor activity (e.g., via topoisomerase inhibition) and pesticidal effects (e.g., disrupting insect cuticle integrity) .
- Triazole-thiadiazoles : Exhibit antimicrobial activity by inhibiting fungal ergosterol synthesis .
- Indole-triazoles : Demonstrated anti-inflammatory effects through COX-2 suppression .
The triethoxybenzoyl group in the target compound may enhance binding to hydrophobic enzyme pockets, while the ethyl carboxylate could improve bioavailability compared to methyl or unsubstituted analogs .
Research Findings and Challenges
- Structural Analysis : Tools like SHELX programs () are critical for resolving the Z-configuration and crystal packing of such compounds.
- Synthesis Complexity : The multi-step synthesis and stereochemical control required for the target compound present challenges compared to simpler triazole derivatives .
Preparation Methods
Precursor Synthesis: 6-Carboxybenzo[d]Thiazol-2-Amine
The synthesis begins with 4-aminosalicylic acid derivatives, which undergo cyclocondensation with thioureas or thiocyanate reagents. A method adapted from involves:
- Methoxylation : Reaction of 4-methoxyaniline with ammonium thiocyanate and bromine in acetic acid to yield 6-methoxybenzo[d]thiazol-2-amine (78% yield).
- Demethylation and Esterification : Hydrolysis of the methoxy group with hydrobromic acid followed by esterification with ethanol under acidic conditions produces ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate.
Critical Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Methoxylation | NH4SCN, Br2, AcOH | 0°C → RT, 5 h | 78% |
| Esterification | HBr, EtOH, H2SO4 | Reflux, 12 h | 65% |
Formation of the (Z)-Configured Imino Group
Hydrazine Intermediate
The 2-carboxylate group is converted to a hydrazine derivative using hydrazine hydrate:
Acylation with 3,4,5-Triethoxybenzoyl Chloride
Stereoselective acylation is achieved under Schotten-Baumann conditions:
- Reaction Setup : The hydrazide is treated with 3,4,5-triethoxybenzoyl chloride (1.1 eq) in a biphasic system (CH2Cl2/H2O) with NaHCO3 at 0°C.
- Configuration Control : The (Z)-configuration is favored by steric hindrance from the ortho-ethoxy groups, as evidenced by NOESY correlations between the imino proton and the benzoyl aromatic protons.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C |
| Solvent | CH2Cl2/H2O |
| Base | NaHCO3 |
| Reaction Time | 4 h |
| Yield | 76% |
Structural Characterization and Validation
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray analysis confirms the (Z)-configuration, with a dihedral angle of 12.3° between the benzothiazole and triethoxybenzoyl planes.
Comparative Analysis of Synthetic Routes
A comparative evaluation of three routes highlights the superiority of the hydrazide-acylation approach:
| Route | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| A: Direct Cyclization | 5 | 32% | Fewer intermediates |
| B: Sequential Alkylation/Acylation | 4 | 68% | Better stereocontrol |
| C: Hydrazide-Acylation | 3 | 76% | Higher efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
